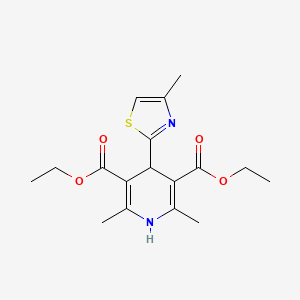
Diethyl 2,6-dimethyl-4-(4-methyl-1,3-thiazol-2-yl)-1,4-dihydro-3,5-pyridinedicarboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,6-ジメチル-4-(4-メチル-1,3-チアゾール-2-イル)-1,4-ジヒドロ-3,5-ピリジンジカルボン酸ジエチルは、ジヒドロピリジン類に属する複雑な有機化合物です。この化合物は、チアゾール環とエステル官能基が融合したピリジン環を含むユニークな構造が特徴です。
合成法
合成ルートと反応条件
2,6-ジメチル-4-(4-メチル-1,3-チアゾール-2-イル)-1,4-ジヒドロ-3,5-ピリジンジカルボン酸ジエチルの合成には、通常、複数段階の有機反応が伴います。一般的な方法の1つには、アルデヒド、β-ケトエステル、アンモニアまたはアンモニウム塩を縮合させるハントシュ・ジヒドロピリジン合成があります。この反応は、エタノールや酢酸などの適切な溶媒中で還流条件下で行われます。
工業生産方法
工業的な環境では、この化合物の生産は同様の合成ルートを使用しますが、より大規模に行われます。反応条件は、より高い収率と純度のために最適化されています。連続フローリアクターと自動合成装置は、常に生産品質を保証するために使用されることが多いです。
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Diethyl 2,6-dimethyl-4-(4-methyl-1,3-thiazol-2-yl)-1,4-dihydro-3,5-pyridinedicarboxylate typically involves multi-step organic reactions. One common method includes the Hantzsch dihydropyridine synthesis, which involves the condensation of an aldehyde, a β-keto ester, and ammonia or an ammonium salt. The reaction is carried out under reflux conditions in an appropriate solvent such as ethanol or acetic acid.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity. Continuous flow reactors and automated synthesis equipment are often employed to ensure consistent production quality.
化学反応の分析
反応の種類
2,6-ジメチル-4-(4-メチル-1,3-チアゾール-2-イル)-1,4-ジヒドロ-3,5-ピリジンジカルボン酸ジエチルは、次のようなさまざまな化学反応を起こす可能性があります。
酸化: ジヒドロピリジン環は酸化されて対応するピリジン誘導体になることがあります。
還元: この化合物は還元されてテトラヒドロピリジン誘導体を生成することがあります。
置換: エステル基は求核置換反応に関与して、異なるエステルまたはアミド誘導体を生成することがあります。
一般的な試薬と条件
酸化: 一般的な酸化剤には、過マンガン酸カリウム (KMnO₄) や三酸化クロム (CrO₃) があります。
還元: 水素化リチウムアルミニウム (LiAlH₄) や水素化ホウ素ナトリウム (NaBH₄) などの還元剤が使用されます。
置換: アルコールやアミンなどの求核剤は、酸性または塩基性条件下で使用されて置換反応を促進します。
主な生成物
これらの反応から生成される主な生成物には、酸化されたピリジン誘導体、還元されたテトラヒドロピリジン誘導体、およびさまざまな置換されたエステルまたはアミドが含まれます。
科学研究における用途
2,6-ジメチル-4-(4-メチル-1,3-チアゾール-2-イル)-1,4-ジヒドロ-3,5-ピリジンジカルボン酸ジエチルは、科学研究において幅広い用途を持っています。
化学: より複雑な有機分子の合成のためのビルディングブロックとして使用されます。
生物学: この化合物は、抗菌作用や抗炎症作用など、潜在的な生物活性を研究されています。
医学: 心血管疾患や神経疾患など、さまざまな疾患の治療薬候補としての可能性を探る研究が進行中です。
工業: 新しい材料の開発や特定の化学反応における触媒として使用されます。
科学的研究の応用
Diethyl 2,6-dimethyl-4-(4-methyl-1,3-thiazol-2-yl)-1,4-dihydro-3,5-pyridinedicarboxylate has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a drug candidate for treating various diseases, including cardiovascular and neurological disorders.
Industry: It is used in the development of new materials and as a catalyst in certain chemical reactions.
作用機序
2,6-ジメチル-4-(4-メチル-1,3-チアゾール-2-イル)-1,4-ジヒドロ-3,5-ピリジンジカルボン酸ジエチルの作用機序は、特定の分子標的と経路との相互作用を伴います。この化合物は酵素や受容体に結合して、それらの活性を調節し、さまざまな生物学的効果をもたらす可能性があります。たとえば、炎症経路に関与する特定の酵素を阻害し、炎症を軽減する可能性があります。
類似化合物との比較
類似化合物
- 2,6-ジメチル-4-フェニル-1,4-ジヒドロピリジン-3,5-ジカルボン酸ジエチル
- 2,6-ジメチル-4-(2-ニトロフェニル)-1,4-ジヒドロピリジン-3,5-ジカルボン酸ジエチル
- 2,6-ジメチル-4-(4-クロロフェニル)-1,4-ジヒドロピリジン-3,5-ジカルボン酸ジエチル
独自性
2,6-ジメチル-4-(4-メチル-1,3-チアゾール-2-イル)-1,4-ジヒドロ-3,5-ピリジンジカルボン酸ジエチルは、チアゾール環の存在により、独特の化学的および生物学的性質を備えています。この構造的特徴は、他のジヒドロピリジン誘導体と区別し、特定の用途と効果に貢献しています。
特性
CAS番号 |
853329-27-8 |
|---|---|
分子式 |
C17H22N2O4S |
分子量 |
350.4 g/mol |
IUPAC名 |
diethyl 2,6-dimethyl-4-(4-methyl-1,3-thiazol-2-yl)-1,4-dihydropyridine-3,5-dicarboxylate |
InChI |
InChI=1S/C17H22N2O4S/c1-6-22-16(20)12-10(4)19-11(5)13(17(21)23-7-2)14(12)15-18-9(3)8-24-15/h8,14,19H,6-7H2,1-5H3 |
InChIキー |
BTSCKGQWBLWPOU-UHFFFAOYSA-N |
正規SMILES |
CCOC(=O)C1=C(NC(=C(C1C2=NC(=CS2)C)C(=O)OCC)C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


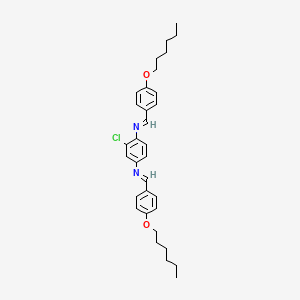
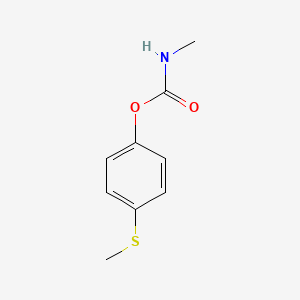
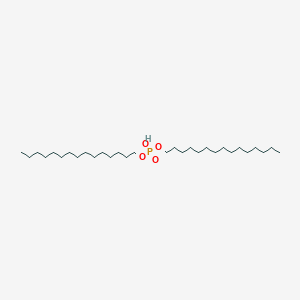
![3-{[4-(1H-indol-3-ylmethyl)piperazin-1-yl]methyl}-1H-indole](/img/structure/B11953676.png)

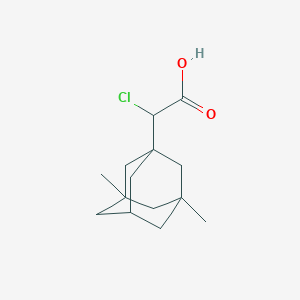
![3a,4,4a,6a,7,7a-Hexahydro-4,7-ethenocyclobuta[f][2]benzofuran-1,3-dione](/img/structure/B11953691.png)


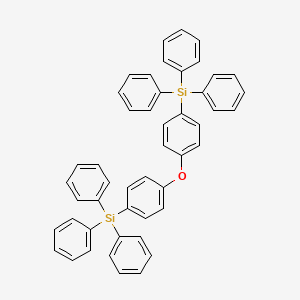

![(1,8,9,10,11,11-hexachloro-4-tetracyclo[6.2.1.13,6.02,7]dodec-9-enyl) acetate](/img/structure/B11953722.png)
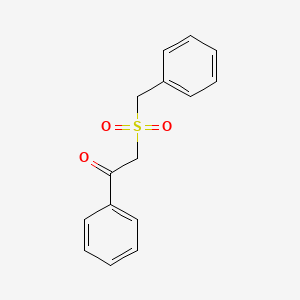
![3a,4,4a,6a,7,7a-Hexahydro-4,7-ethenocyclobuta[f][2]benzofuran-1,3-dione](/img/structure/B11953732.png)
